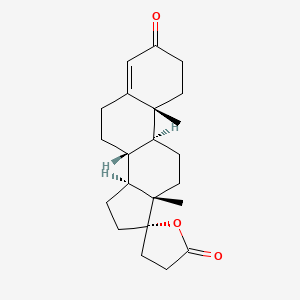

3-Oxopregn-4-ene-21,17-carbolactone

描述

Contextualization within Pregnane (B1235032) Steroids and Spirolactones

3-Oxopregn-4-ene-21,17-carbolactone, also known as canrenone (B1668266), is classified as a pregnane steroid. nih.govechemi.com The pregnane skeleton is a C21 steroid framework that serves as the precursor for various essential hormones in the body, including progestogens, mineralocorticoids, and glucocorticoids. The "3-oxo" and "pregn-4-ene" components of its name denote a ketone group at the third carbon position and a double bond between the fourth and fifth carbons of the steroid nucleus, respectively. This arrangement is a common feature in many biologically active steroids.

A defining characteristic of this compound is the spirolactone ring attached at the 17th position. newdrugapprovals.org A spirolactone consists of a lactone ring (a cyclic ester) linked to another ring system at a single shared carbon atom. newdrugapprovals.org This spiro configuration imparts specific three-dimensional properties to the molecule, influencing its interaction with biological targets. The combination of the pregnane steroid core with the spirolactone ring places this compound at the intersection of these two important chemical classes, making it a subject of significant scientific interest.

Structural Significance as a Core Moiety for Biologically Active Derivatives

The true significance of this compound lies in its role as a fundamental building block, or moiety, for the synthesis of a wide array of biologically active compounds. nih.govchemicalbook.com Its steroid backbone provides a template that can be recognized by various receptors in the body, while the spirolactone ring offers a unique site for chemical modifications that can fine-tune the molecule's pharmacological properties.

This structural versatility has been exploited by medicinal chemists to create derivatives with specific therapeutic applications. By introducing different functional groups at various positions on the steroid nucleus or the lactone ring, researchers have been able to modulate the compound's activity, leading to the development of important drugs. nih.govchemicalbook.com

A prime example of a clinically significant derivative is Spironolactone (B1682167). nih.gov In this molecule, an acetylthio group is introduced at the 7α-position of the this compound core. nih.gov This modification enhances its activity as a mineralocorticoid receptor antagonist. nih.govnih.gov Another important derivative is Eplerenone (B1671536), which features a carbomethoxy group at the 7α-position and an epoxy group at the 9α,11α-positions. These alterations result in a more selective action on the mineralocorticoid receptor compared to Spironolactone.

The table below highlights some key derivatives and their structural modifications:

Table 1: Derivatives of this compound| Compound Name | Structural Modification(s) |

|---|---|

| Spironolactone | Addition of a 7α-acetylthio group nih.gov |

| Eplerenone | Addition of a 7α-methoxycarbonyl and a 9α,11α-epoxy group mdpi.com |

| Drospirenone | Addition of a 6β,7β- and 15β,16β-dimethylene group google.com |

| Canrenone | The parent compound, this compound nih.govechemi.com |

Overview of Academic Research Trajectories for this compound and its Analogues

The research journey of this compound and its analogues began with the exploration of its synthesis and basic chemical properties. Early studies focused on understanding the reactivity of the steroid nucleus and the spirolactone ring, laying the groundwork for future modifications.

A major focus of research has been the synthesis of derivatives with potent mineralocorticoid receptor antagonist activity. nih.govnih.gov This line of inquiry led to the development of Spironolactone in 1957. nih.gov Subsequent research aimed to improve upon the selectivity of these antagonists, leading to the creation of Eplerenone. mdpi.com The synthesis of these compounds often involves multi-step processes starting from more readily available steroid precursors. chemicalbook.com

More recent research has explored the synthesis of C-ring substituted pregn-4-ene-21,17-carbolactones, which have shown potential as gestagenic antimineralocorticoids. google.com Additionally, studies have focused on the stereoselective synthesis of metabolites of these compounds to better understand their metabolic pathways and biological activity. nih.gov The development of efficient and environmentally friendly synthetic methods for these compounds remains an active area of investigation. mdpi.com Furthermore, the unique chemical structure of these compounds has led to their use in broader chemical research, including the development of inhibitors for enzymes like CYP17A1, which is relevant in cancer research. researchgate.net

The table below provides a timeline of key research milestones:

Table 2: Research Milestones| Year | Milestone |

|---|---|

| 1957 | Development of Spironolactone nih.gov |

| 1959 | Marketing of Spironolactone newdrugapprovals.orgnih.gov |

| 1960 | FDA approval of Spironolactone nih.gov |

| 2007 | Stereoselective synthesis of Spironolactone metabolites reported nih.gov |

| 2017 | Identification and characterization of process-related impurities of Eplerenone mdpi.com |

Structure

3D Structure

属性

CAS 编号 |

801-37-6 |

|---|---|

分子式 |

C22H30O3 |

分子量 |

342.5 g/mol |

IUPAC 名称 |

(8R,9S,10R,13S,14S,17S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22+/m1/s1 |

InChI 键 |

UWBICEKKOYXZRG-UHFFFAOYSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C |

规范 SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C |

产品来源 |

United States |

Chemical Synthesis and Derivatization of 3 Oxopregn 4 Ene 21,17 Carbolactone and Analogues

Established Synthetic Pathways to 3-Oxopregn-4-ene-21,17-carbolactone

The construction of the core this compound structure is achieved through multi-step synthetic sequences, often starting from readily available steroid precursors. Key transformations include the formation of the lactone ring and the establishment of the α,β-unsaturated ketone in the A-ring.

Recent advancements in synthetic chemistry have led to the development of metal-free oxidation methods for the preparation of 3-oxo-pregn-4-ene-21,17-carbolactones. One such patented process involves the oxidation of 17-(3-hydroxypropyl)-3,17-dihydroxyandrostane precursors. google.com This approach avoids the use of heavy metals, which can be advantageous in terms of cost, environmental impact, and purity of the final pharmaceutical product. The reaction simultaneously achieves oxidative lactonization at the C17 position, dehydration to form the C4-C5 double bond, and oxidation of the C3 hydroxyl group to a ketone. google.com Alternative non-metal oxidizing agents, such as alkali hypochlorites, have also been employed for this type of transformation. google.com

The synthesis of the target carbolactone relies heavily on the strategic transformation of precursor compounds and the chemistry of key intermediates. A common strategy involves building the C17 side chain that will ultimately form the lactone ring. For instance, the C17 ketone of an androstane (B1237026) derivative can be reacted with a protected 3-carbon synthon. The synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, an intermediate for halogenated corticosteroids, from 9α-hydroxyandrost-4-ene-3,17-dione showcases typical transformations in steroid synthesis. researchgate.net These include hydrocyanation to build the side chain, dehydration, and dehydrogenation. researchgate.net

Another approach starts from naturally occurring steroid sapogenins like solasodine. Through oxidative degradation of the side chain, it is possible to form a (20S)-3β-acetoxypregn-5-ene-20,16β-carbolactone intermediate, demonstrating the conversion of complex natural products into valuable synthetic precursors. researchgate.net The process for synthesizing drospirenone, a complex derivative, illustrates the intricate intermediate chemistry involved, such as the formation and opening of epoxide rings and the use of protecting groups like the tetrahydropyranyl (THP) ether for hydroxyl functions. google.com

Table 1: Key Precursor Intermediates and Transformations

| Precursor/Intermediate | Transformation | Product Type | Reference |

|---|---|---|---|

| 17-(3-Hydroxypropyl)-3,17-dihydroxyandrostane | Metal-free oxidation | This compound | google.com |

| 9α-Hydroxyandrost-4-ene-3,17-dione | Multi-step (hydrocyanation, dehydration, etc.) | Corticosteroid intermediate | researchgate.net |

| Solasodine (N,O-diacetylated) | Oxidative side-chain degradation | Pregnene-20,16β-carbolactone | researchgate.net |

Synthetic Routes to Stereoisomers and Regioisomers of this compound Derivatives

The biological activity of steroid-based compounds is highly dependent on their stereochemistry. Consequently, the development of stereospecific and regioselective synthetic routes is crucial. Research has focused on controlling the stereochemistry at various centers, including the C6, C7, and C17 positions.

A stereospecific synthesis for drospirenone, a 6β,7β-methylene derivative, has been developed. researchgate.net Key steps in this synthesis include a stereospecific reduction of a tertiary alcohol at C7 and tandem oxidation/cyclopropanation reactions to install the methylene (B1212753) bridge with defined stereochemistry. researchgate.net The synthesis of isomers, such as those with a 14β-hydrogen configuration, has also been achieved, starting from 3β-hydroxyandrost-5-en-17-one. researchgate.net

Modern biocatalytic methods are also being explored for the stereoselective synthesis of chiral building blocks. Carbonyl reductases, for example, can be used for the stereodivergent reduction of ketone precursors to produce all four possible stereoisomers of substituted hydroxypiperidines, a strategy that highlights the potential of enzymes for creating specific stereoisomers in complex molecules. nih.govmdpi.com

Derivatization Strategies for Pregn-4-ene-21,17-carbolactones

To explore structure-activity relationships and optimize pharmacological profiles, the core pregn-4-ene-21,17-carbolactone scaffold is often modified. Derivatization commonly targets the steroid's C-ring and involves the introduction of various substituents, including halogens.

Modifications to the C-ring of the steroid nucleus have yielded potent analogues. A significant class of derivatives includes those with a methylene bridge substituted across the C6 and C7 positions. google.com Specifically, 6β,7β-methylene substitution is a key structural feature of several active compounds. researchgate.net Patents describe C-ring-substituted pregn-4-ene-21,17-carbolactones where the C6-C7 positions bear either an α- or β-methylene group. google.com Additionally, modifications can include the introduction of a double bond between C9 and C11. google.com

The incorporation of halogen atoms into the steroid framework is a well-established strategy for modulating potency and pharmacokinetic properties. For C-ring substituted pregn-4-ene-21,17-carbolactones, derivatives have been synthesized where the C11 position is substituted with a bromine, chlorine, or fluorine atom, with a preference for fluorine. google.com The halogen atom at C11 is typically in the β-position. google.com

General synthetic methods for halogenating the pregnane (B1235032) skeleton are well-documented. For example, 17α-bromo-progesterone can be synthesized from its Δ⁵-precursor via isomerization using hydrochloric acid. nih.gov The introduction of bromine at C21 has also been demonstrated. nih.govrsc.org The synthesis of intermediates for 9-halogenated corticoids further underscores the importance of halogenation in the development of steroidal drugs. researchgate.net

Table 2: Examples of Substituted this compound Analogues

| Substitution Type | Position(s) | Substituent(s) | Reference |

|---|---|---|---|

| C-Ring Alkylation | C6, C7 | Methylene (α or β) | google.com |

| C-Ring Dehydrogenation | C9, C11 | Double bond | google.com |

| C-Ring Halogenation | C11 (β-position) | Fluorine, Chlorine, Bromine | google.com |

Preparation of Deuterated Analogues for Mechanistic and Analytical Studies

The synthesis of deuterated analogues of steroids is a crucial tool for metabolic, mechanistic, and analytical studies. nih.gov The use of stable isotopes like deuterium (B1214612) allows for the tracking of molecules in biological systems and serves as an excellent internal standard for mass spectrometric analysis. nih.gov

General methods for introducing deuterium into steroid molecules can be applied to the synthesis of deuterated this compound. One common approach involves H-D exchange reactions, often catalyzed by metals. A modern, environmentally benign method utilizes a palladium on carbon (Pd/C) catalyst with aluminum and deuterium oxide (D₂O) as the deuterium source. mdpi.com In this system, D₂ gas is generated in situ from the reaction between aluminum and D₂O, which then facilitates the H-D exchange on the target molecule with the aid of the palladium catalyst. mdpi.com This method offers high selectivity and efficiency. mdpi.com For example, H-D exchange can be selectively performed on positions adjacent to carbonyl groups. mdpi.com

Another technique involves treating an organic compound with heavy water (D₂O) under high-temperature and high-pressure conditions, at or above its subcritical temperature and pressure. google.com This process can be used for a wide range of organic compounds, including aromatic hydrocarbons and aliphatic compounds, making it applicable to the steroid scaffold of spironolactone (B1682167). google.com These deuteration techniques are invaluable for elucidating stereochemical problems and for preparing labeled compounds for human metabolism studies. nih.gov The resulting deuterated spironolactone analogues can be used to better understand its mechanism of action and pharmacokinetics. nih.gov

Synthesis of Thioether and Thioester Derivatives

Thioether and thioester derivatives of this compound are important for structure-activity relationship (SAR) studies, particularly as its 7α-methylthio metabolite is a key active compound. nih.gov A practical and efficient method for preparing these derivatives involves the thioalkylation of 7α-thiospironolactone. nih.gov This precursor is reacted with an alkylating agent in the presence of a non-nucleophilic base, such as Hünig's base (N,N-Diisopropylethylamine), in a solvent like acetonitrile (B52724). nih.gov This method provides high yields and an easy work-up. nih.gov

The synthesis of various 7α-thioether and thioester derivatives has been reported with excellent results. The general reaction involves the deprotonation of the thiol group of 7α-thiospironolactone by the base, followed by nucleophilic attack on the electrophilic carbon of the alkylating or acylating agent. nih.gov

Table 1: Synthesis of 7α-Thioether and Thioester Derivatives of Spironolactone nih.gov

| Derivative | Reagent | Yield (%) |

|---|---|---|

| 7α-methylthio spironolactone | Methyl iodide | 95 |

| 7α-ethylthio spironolactone | Ethyl iodide | 98 |

| 7α-benzylthio spironolactone | Benzyl bromide | 92 |

| 7α-acetylthio spironolactone | Acetyl chloride | 90 |

| 7α-(p-nitrobenzoyl)thio spironolactone | p-Nitrobenzoyl chloride | 94 |

This data is based on a reported synthetic method and illustrates the efficiency of the described procedure for creating a variety of derivatives for further study. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The industrial synthesis of this compound has undergone significant evolution to improve yields and utilize more accessible starting materials. The original synthesis by G. D. Searle and Co. started from dehydroepiandrosterone (B1670201). nih.govmdpi.com A key step in this route is the conjugate addition of thioacetic acid to an androstadienone intermediate (20), which furnishes spironolactone in a high yield of 86%. mdpi.com

Later, a route developed by The Upjohn Co. also utilized a similar androstadienone intermediate, achieving a comparable high yield in the final thioacetic acid addition step. mdpi.com A patent by Ciba Geigy described another approach starting from dehydroepiandrosterone (21), which was converted over several steps to an α,β,γ,δ-unsaturated ketone (23). The final conversion to spironolactone from this intermediate proceeded with a 51% yield. mdpi.com

More recent efforts have focused on developing more concise and efficient routes. A Chinese patent describes a method starting from 4-androstenedione (4-AD), a readily available and cost-effective raw material. google.comgoogle.com This method involves ethynylation, hydrogenation, oxidation-cyclization, and finally bromination/debromination to yield the key intermediate, canrenone (B1668266). google.com Canrenone is then converted to spironolactone via the addition of a thioacetate (B1230152) group. One patented method reports reacting canrenone with potassium thioacetate in ethanol (B145695) in the presence of an acidic catalyst, which simplifies the process by avoiding the use of thioacetic acid, a substance with a strong, unpleasant odor. google.com This highlights a focus on not only yield and cost but also on "green chemistry" principles. nih.gov

The optimization strategies have revolved around:

Starting Material: Shifting from diosgenin-derived intermediates to more economical starting materials like 4-androstenedione. google.com

Reaction Steps: Reducing the number of steps and avoiding harsh reagents. google.com

Yield Improvement: Enhancing the efficiency of key transformations, such as the conjugate addition and lactone ring formation. mdpi.comgoogle.com

Novel Synthetic Methodologies for Carbolactone Ring Formation

The formation of the γ-lactone ring is a critical step in the synthesis of this compound. While classical methods are effective, research continues into novel methodologies for constructing this steroidal spiro-lactone structure. nih.govnih.gov

One innovative approach, reported by Nagamitsu and Ohtawa, involves the γ-lactonization of homopropargyl alcohols. researchgate.netmdpi.com This synthesis begins with dehydroepiandrosterone and utilizes a terminal borylation of a homopropargyl moiety, followed by oxidation with meta-chloroperoxybenzoic acid (m-CPBA). This sequence transforms the alkyne into a ketene (B1206846) intermediate, which is then trapped intramolecularly to form the γ-lactone ring. researchgate.netmdpi.com

The development of new synthetic methods for forming the 21,17-carbolactone spiro ring aims to be more concise and efficient, with high selectivity and yield, while using milder reaction conditions suitable for industrial-scale production. google.com These novel strategies are vital for the continued production and development of spironolactone and its analogues like eplerenone (B1671536). nih.govmdpi.com

Table of Mentioned Compounds

| Compound Name | Systematic Name |

|---|---|

| Spironolactone | This compound |

| Canrenone | 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone |

| Dehydroepiandrosterone | (3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one |

| 4-Androstenedione (4-AD) | (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17(4H,6H)-dione |

| Eplerenone | 9,11α-Epoxy-17-hydroxy-3-oxo-17α-pregn-4-ene-7α,21-dicarboxylic acid, γ-lactone, methyl ester |

| Thioacetic acid | Ethanethioic S-acid |

| N,N-Diisopropylethylamine (Hünig's base) | N-ethyl-N-propan-2-ylpropan-2-amine |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 3-Chloroperoxybenzoic acid |

Structure Activity Relationship Sar Studies of 3 Oxopregn 4 Ene 21,17 Carbolactone Analogues

Molecular Modifications and their Impact on Steroid Receptor Binding Affinity

Modifications to the core structure of 3-Oxopregn-4-ene-21,17-carbolactone have profound effects on its binding affinity for various steroid receptors. Research has focused on altering specific positions on the steroid nucleus to enhance mineralocorticoid receptor antagonism while minimizing off-target effects.

Spironolactone's primary mechanism of action is the competitive blockade of the mineralocorticoid receptor, preventing aldosterone (B195564) from binding and activating it. drugbank.comnih.govmdpi.com This antagonistic activity is potent, though its metabolites also contribute significantly to its in vivo effects. nih.govwikipedia.org The γ-lactone ring at the C17 position is considered a key feature for its antagonist activity. unibo.it

Studies using chimeric receptors constructed from the ligand-binding domains (LBDs) of the mineralocorticoid and glucocorticoid receptors have identified a specific region of the MR, between amino acids 804 and 874, as being critical for the high-affinity binding of spironolactone (B1682167). nih.govbioscientifica.comresearchgate.net This same region is also essential for aldosterone binding, highlighting the competitive nature of the interaction. nih.govbioscientifica.com The potency of different spirolactone analogues is often related to the substituent at the C7 position and its ability to fit within the ligand-binding domain. unibo.it

A significant modification aimed at improving selectivity is the introduction of a 9α,11α-epoxy group to the steroid structure. This modification, applied to spironolactone and other aldosterone antagonists like prorenone (B1212017) and mexrenone, was found to only marginally affect their binding affinity for the mineralocorticoid receptor. nih.gov In contrast, the second-generation MRA, eplerenone (B1671536), was designed for higher selectivity and has a different binding determinant profile compared to aldosterone, though it shares similarities with spironolactone. nih.gov

A notable characteristic of spironolactone is its interaction with the progesterone (B1679170) receptor (PR), where it acts as an agonist. nih.govwikipedia.org This activity is believed to be responsible for some of its endocrine side effects, such as menstrual irregularities. google.comnih.govnih.gov The structural similarity of spironolactone to progesterone is a contributing factor to this cross-reactivity. nih.gov

Canrenone (B1668266), a major active metabolite of spironolactone, has been shown to competitively inhibit progesterone binding to its receptor. nih.govnih.gov One study determined the inhibition constant (Ki) for canrenone at the human uterine PR to be 300 nM, which is relatively weak but potentially significant at therapeutic concentrations. wikipedia.orgnih.gov

Efforts to improve selectivity have focused on reducing PR affinity. The introduction of a 9α,11α-epoxy group into the spironolactone structure dramatically decreases its affinity for the progesterone receptor by 10- to 500-fold, thereby enhancing its specificity as an MR antagonist. nih.gov Eplerenone, a more selective MRA, was developed to have a much lower affinity for the progesterone receptor compared to spironolactone, reducing the likelihood of progestogenic side effects. mdpi.com

Spironolactone is a known antagonist of the androgen receptor (AR), an activity that underlies its use in treating androgen-dependent conditions but also contributes to side effects like gynecomastia in men. nih.govmdpi.comwikipedia.org It competitively binds to the AR, displacing androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org

The binding affinity of spironolactone and its metabolites for the AR varies in reports. One study found the affinities of spironolactone, 7α-thiomethylspironolactone (7α-TMS), and 7α-thiospironolactone (7α-TS) to be 3.0%, 4.2%, and 3.1% of that of DHT, respectively. wikipedia.org Another study reported that spironolactone had a five-fold higher affinity for the AR than its metabolite canrenone. wikipedia.org

The 9α,11α-epoxy modification that enhances MR selectivity also reduces binding affinity for the androgen receptor, leading to a decrease in antiandrogenic effects in vivo. nih.gov Interestingly, some evidence suggests that spironolactone may act as a selective androgen receptor modulator (SARM), exhibiting both antagonistic and, in some contexts, partial agonistic effects. nih.govnih.govresearchgate.net This dual activity could explain some paradoxical observations in clinical settings. nih.govresearchgate.net

A key feature contributing to the therapeutic utility of spironolactone is its very low affinity for the glucocorticoid receptor (GR), ensuring that its primary action is directed at the MR. nih.govresearchgate.netnih.gov This selectivity is crucial, as crossover binding to the GR could lead to unwanted glucocorticoid-like effects. Studies using chimeric MR/GR receptors have confirmed that the structural determinants for spironolactone binding are distinct from those for GR ligands. nih.govbioscientifica.com The region of the MR between amino acids 804-874, which is critical for spironolactone binding, confers this specificity relative to the GR. bioscientifica.comresearchgate.net

While spironolactone itself has poor GR affinity, high levels of glucocorticoids like dexamethasone (B1670325) can occupy mineralocorticoid receptors, and this effect can be inhibited by spironolactone. nih.gov This indicates that the selectivity is a function of the ligand-receptor interaction at typical physiological and therapeutic concentrations. Newer antagonists like eplerenone were specifically designed to have an even lower affinity for the GR, further improving the selectivity profile. nih.gov

Stereochemical Influence on Receptor Specificity and Potency

The stereochemistry of this compound analogues plays a significant role in their biological activity. The specific three-dimensional arrangement of atoms influences how the molecule fits into the ligand-binding pockets of different steroid receptors.

Identification of Pharmacophores for Receptor Binding and Antagonistic Activity

A pharmacophore model for mineralocorticoid receptor antagonism by spironolactone analogues identifies key structural features necessary for activity. The γ-lactone ring attached at the C17 position in a spiro configuration is widely considered to be the crucial element responsible for the antagonistic activity of the molecule. unibo.it

The potency of antagonism, however, is largely determined by the nature of the substituent at the C7 position of the steroid nucleus. unibo.it The 7α-thioacetyl group of spironolactone, for example, is a key contributor to its high potency. The ability of this C7 substituent to properly orient itself within the hydrophobic ligand-binding pocket of the mineralocorticoid receptor is critical. unibo.it Modeling studies based on the crystal structure of related steroid receptors suggest the MR ligand-binding pocket is predominantly hydrophobic. nih.govresearchgate.net

Furthermore, the mechanism of antagonism may be more complex than simple competitive inhibition. It has been proposed that spironolactone binding induces an altered conformation of the mineralocorticoid receptor. researchgate.net This conformational change disrupts the recruitment of co-activator proteins necessary for gene transcription, thereby preventing the receptor from becoming fully active, a mechanism sometimes referred to as inverse agonism. researchgate.net

Pharmacological Mechanisms of Action of 3 Oxopregn 4 Ene 21,17 Carbolactone Analogues in Preclinical Models

In Vitro Receptor Binding Kinetics and Thermodynamics

The therapeutic efficacy and specificity of 3-Oxopregn-4-ene-21,17-carbolactone analogues are fundamentally determined by their binding characteristics to the mineralocorticoid receptor (MR). In vitro studies have been crucial in quantifying the affinity and selectivity of these compounds.

Spironolactone (B1682167), a primary analogue, demonstrates a high affinity for the human mineralocorticoid receptor, with reported Ki values in the low nanomolar range, such as 2.32 nM. pfizermedical.com Its affinity for the MR is significantly higher than for other steroid receptors like the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and androgen receptor (AR), although it still exhibits some cross-reactivity, which is believed to contribute to some of its side effects. pfizermedical.comnih.govmedscape.com For instance, the IC50 value for spironolactone's antagonism of the androgen receptor is approximately 77 nM. nih.gov

Eplerenone (B1671536), another analogue, was developed to have greater selectivity for the MR. While it is a potent antagonist, its in vitro affinity for the MR is lower than that of spironolactone. eshonline.org This is compensated in vivo by a lower percentage of plasma protein binding. nih.gov Finerenone (B607456), a non-steroidal antagonist, exhibits a high binding affinity for the MR with a reported IC50 of 18 nM. nih.govnih.gov It is characterized by its high selectivity over other steroid hormone receptors. nih.govnih.gov

Derivatives of spironolactone have also been synthesized and evaluated. For example, the introduction of a propyl residue at the 7α-position (RU 26752) resulted in a molecule that saturates the aldosterone-specific receptor in the 1-10 nM range. capes.gov.brconsensus.app

While binding affinities (Ki, Kd, IC50) are well-documented, detailed kinetic (association and dissociation rates) and thermodynamic parameters (enthalpy and entropy changes) are less commonly reported in publicly available literature. These parameters are critical for a deeper understanding of the drug-receptor interaction, as they can differentiate between agonist and antagonist actions based on whether the binding is enthalpy- or entropy-driven. researchgate.net

Interactive Data Table: In Vitro Receptor Binding Affinities of this compound Analogues

| Compound | Receptor | Binding Parameter | Value (nM) | Species |

| Spironolactone | Mineralocorticoid Receptor (MR) | Ki | 2.32 pfizermedical.com | Human |

| Spironolactone | Mineralocorticoid Receptor (MR) | IC50 | 24.2 nih.gov | - |

| Spironolactone | Androgen Receptor (AR) | IC50 | ~77 nih.gov | - |

| Spironolactone | Glucocorticoid Receptor (GR) | IC50 | ~2400 nih.gov | - |

| Spironolactone | Progesterone Receptor (PR) | EC50 | ~740 nih.gov | - |

| Finerenone | Mineralocorticoid Receptor (MR) | IC50 | 18 nih.govnih.gov | Human |

| Eplerenone | Mineralocorticoid Receptor (MR) | IC50 | 990 nih.gov | - |

| RU 26752 | Mineralocorticoid Receptor (MR) | Saturation Range | 1-10 capes.gov.brconsensus.app | - |

Cellular Signalling Pathway Modulation by Carbolactone Derivatives

Analogues of this compound exert their effects by modulating a variety of intracellular signaling pathways, often in a manner independent of their direct antagonism of the mineralocorticoid receptor's genomic functions.

Non-genomic Effects on Second Messengers and Kinases:

Spironolactone and eplerenone have been shown to elicit rapid, non-genomic effects in cardiomyocytes. nih.gov Both compounds can increase intracellular calcium (Ca2+) and cyclic guanosine (B1672433) monophosphate (cGMP) levels. Spironolactone has the additional effect of increasing cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov These second messengers are crucial in regulating cellular processes like contractility and proliferation.

Furthermore, these analogues modulate the activity of several protein kinases. Both spironolactone and eplerenone have been observed to increase the activity of extracellular signal-regulated kinase 1/2 (ERK1/2) and to reverse the aldosterone-induced increase in protein kinase C (PKC) activity. nih.gov The modulation of the ERK1/2 pathway by eplerenone has been implicated in its ability to inhibit atrial autonomic nerve remodeling. nih.gov Eplerenone has also been shown to inhibit the phosphorylation of PKCε and MAP kinase. mdpi.com

Modulation of Pro-fibrotic and Pro-inflammatory Pathways:

Interactive Data Table: Modulation of Cellular Signaling Pathways by this compound Analogues

| Analogue | Pathway/Molecule Affected | Effect | Cell Type/Model |

| Spironolactone | Ca2+ | Increase nih.gov | Neonatal Rat Cardiomyocytes |

| Spironolactone | cGMP | Increase nih.gov | Neonatal Rat Cardiomyocytes |

| Spironolactone | cAMP | Increase nih.gov | Neonatal Rat Cardiomyocytes |

| Spironolactone | ERK1/2 | Increase nih.gov | Neonatal Rat Cardiomyocytes |

| Spironolactone | PKC (Aldosterone-induced) | Reversal of increased activity nih.gov | Neonatal Rat Cardiomyocytes |

| Spironolactone | TGF-β/Notch | Inhibition of EndMT capes.gov.br | HUVECs |

| Eplerenone | Ca2+ | Increase nih.gov | Neonatal Rat Cardiomyocytes |

| Eplerenone | cGMP | Increase nih.gov | Neonatal Rat Cardiomyocytes |

| Eplerenone | ERK1/2 | Increase/Modulation nih.govnih.gov | Neonatal Rat Cardiomyocytes / AF Rabbit Model |

| Eplerenone | PKC (Aldosterone-induced) | Reversal of increased activity nih.gov | Neonatal Rat Cardiomyocytes |

| Eplerenone | PKCε/MAP Kinase | Inhibition of phosphorylation mdpi.com | Dahl Salt-Sensitive Hypertensive Rats |

| Finerenone | Pro-inflammatory/Pro-fibrotic gene expression | Inhibition nih.govnih.gov | Preclinical Models |

| Finerenone | PI3K/Akt/eNOS | Modulation drugbank.com | HK-2 cells, Diabetic Mice |

Enzyme Interaction Studies in Cell-Free Systems (e.g., enzymes involved in steroidogenesis)

The interaction of this compound analogues with enzymes, particularly those involved in the biosynthesis of steroid hormones (steroidogenesis), has been investigated in cell-free systems. These studies provide insights into their potential off-target effects and can explain some of their clinical profiles.

Spironolactone and its major metabolites, canrenone (B1668266) and canrenoate-K, have been shown to interact with cytochrome P450 enzymes in adrenal cortical mitochondria. nih.gov These compounds bind to P450, producing type I difference spectra, and can be hydroxylated. They inhibit 11β-hydroxylation in bovine adrenal preparations at micromolar concentrations, with canrenone being the most potent inhibitor, blocking the enzyme activity by 60% at a concentration of 60 μM. nih.gov In human adrenal tissue, canrenone has been shown to markedly inhibit 18-hydroxylation at low concentrations (2.5-5.0 μM) while having little effect on 11β-hydroxylase. nih.gov The inhibition of 18-hydroxylation is of a competitive type. nih.gov Spironolactone and canrenone can also be metabolized by human CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). mdpi.com

In contrast, eplerenone does not appear to be converted by purified CYP11B1 and CYP11B2. mdpi.com Its metabolism is primarily catalyzed by CYP3A4. nih.gov

Furthermore, derivatives of spironolactone have been synthesized to act as specific inhibitors of other enzymes in steroid metabolism. For instance, 7α-thioalkyl and 7α-thioaryl derivatives of spironolactone have been shown to inhibit type II 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme that inactivates potent steroid hormones. A derivative with a para-hydroxy-benzylthio group at the 7α-position exhibited an IC50 value of 0.5 μM against this enzyme. nih.gov

Interactive Data Table: Inhibition of Steroidogenic Enzymes by this compound Analogues

| Analogue | Enzyme | Inhibition Parameter | Value (μM) | System |

| Canrenone | 11β-Hydroxylase | 60% inhibition at 60 μM nih.gov | 60 | Bovine Adrenal Mitochondria |

| Canrenone | 18-Hydroxylation | 62-76% inhibition | 2.5-5.0 | Hyperplastic Human Adrenals |

| Canrenoate-K | 18-Hydroxylation | 52% inhibition at 20 μM nih.gov | 20 | Bovine Adrenal Mitochondria |

| Spironolactone derivative (para-hydroxy-benzylthio) | 17β-HSD Type II | IC50 | 0.5 nih.gov | Cell-free |

| Spironolactone derivative (para-[2-(1-piperidinyl)-ethoxy]-benzylthio) | 17β-HSD Type II | IC50 | 0.7 nih.gov | Cell-free |

Molecular Effects on Electrolyte and Water Homeostasis Mechanisms

The primary molecular mechanism by which this compound analogues influence electrolyte and water homeostasis is through their antagonism of the mineralocorticoid receptor in the distal nephron of the kidney. pfizermedical.comnih.gov Aldosterone (B195564), the natural ligand for the MR, promotes sodium and water reabsorption and potassium excretion. By blocking the MR, these analogues counteract these effects.

The key molecular targets of this antagonism are the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump located in the principal cells of the collecting duct. nih.govnih.gov Aldosterone normally increases the synthesis and activity of both ENaC and the Na+/K+-ATPase. nih.govnih.gov Spironolactone, by competitively inhibiting the binding of aldosterone to the MR, prevents these downstream effects, leading to decreased sodium reabsorption and consequently increased water excretion (diuresis), while retaining potassium. nih.gov In a study on hemodialysis patients, spironolactone treatment was shown to reduce the mRNA expression of the alpha subunit of ENaC in peripheral blood mononuclear cells, demonstrating its effectiveness in blocking aldosterone's effects on this channel. nih.govnih.gov

Hyperaldosteronism has been associated with a decrease in myocardial Na+/K+-ATPase activity, and treatment with spironolactone may influence this activity. nih.gov In human kidney proximal tubule cells, the effects of aldosterone on Na+/K+-ATPase-mediated rubidium uptake were prevented by spironolactone. biorxiv.org

Finerenone also exerts its effects on electrolyte and water balance by blocking MR-mediated sodium reabsorption. The binding of aldosterone to the MR in the distal nephron enhances sodium reabsorption through the activation of ENaC and Na+/K+-ATPase. Finerenone's antagonism of the MR disrupts this process.

Metabolic and Degradation Pathways of Pregnane Steroid Carbolactones

Identification and Characterization of Metabolites of 3-Oxopregn-4-ene-21,17-carbolactone Derivatives

The metabolism of this compound derivatives, such as spironolactone (B1682167) and eplerenone (B1671536), is a complex process resulting in a variety of metabolites. These metabolites can be categorized based on whether the sulfur moiety of the parent compound is retained or removed. fda.gov

Spironolactone is rapidly and extensively metabolized. fda.gov Its primary active metabolite is canrenone (B1668266), which is formed by the removal of the thioacetyl group. patsnap.comnih.gov Canrenone itself is pharmacologically active and contributes significantly to the therapeutic effects of spironolactone. patsnap.comwikipedia.org Another major active metabolite is 7α-thiomethylspironolactone (7α-TMS), which is responsible for a significant portion of the potassium-sparing diuretic effect of spironolactone. wikipedia.org Other identified metabolites include 7α-thio-spironolactone (7α-TS), 6β-hydroxy-7α-(thiomethyl)spirolactone (HTMS), and canrenoic acid, which is formed by the hydrolysis of canrenone's γ-lactone ring. fda.govnih.govahajournals.org In guinea pig studies, 7α-thiomethyl-SL was the main plasma metabolite, with canrenone and 7α-thio-SL present in smaller quantities. nih.gov

Eplerenone, another derivative, is also extensively metabolized, primarily by the cytochrome P450 (CYP) 3A4 enzyme. nih.govpatsnap.com Unlike spironolactone, eplerenone's metabolites are inactive. nih.gov The major metabolites identified are 6β-hydroxy eplerenone and 21-hydroxy eplerenone. nih.govresearchgate.net Studies have shown that 6β-hydroxylation is primarily catalyzed by CYP3A4, while 21-hydroxylation is mediated by both CYP3A4 and CYP3A5. nih.govnih.gov

The following table summarizes the key metabolites of spironolactone and eplerenone.

| Parent Compound | Metabolite | Key Characteristics |

| Spironolactone | Canrenone | Active metabolite, formed by dethioacetylation. patsnap.comnih.gov |

| Spironolactone | 7α-thiomethylspironolactone (7α-TMS) | Major active metabolite contributing to diuretic effect. wikipedia.org |

| Spironolactone | 7α-thio-spironolactone (7α-TS) | Sulfur-retaining metabolite. nih.gov |

| Spironolactone | 6β-hydroxy-7α-(thiomethyl)spirolactone (HTMS) | Sulfur-retaining metabolite. fda.gov |

| Spironolactone | Canrenoic Acid | Formed from hydrolysis of canrenone. ahajournals.org |

| Eplerenone | 6β-hydroxy eplerenone | Inactive major metabolite. nih.gov |

| Eplerenone | 21-hydroxy eplerenone | Inactive major metabolite. nih.govresearchgate.net |

In Vitro Biotransformation Studies in Subcellular Fractions and Cell Lines

In vitro studies using subcellular fractions, such as liver microsomes, and cDNA-expressed enzymes have been instrumental in elucidating the metabolic pathways of this compound derivatives.

For spironolactone, in vitro studies have shown that it is metabolized by microsomal monooxygenases. who.int These studies have helped to identify the formation of its primary metabolites, canrenone and sulfur-containing derivatives.

The biotransformation of eplerenone has been extensively studied in vitro. These studies have confirmed that CYP3A4 is the primary enzyme responsible for its metabolism. nih.govnih.gov In human liver microsomes, the formation of 6β-hydroxy and 21-hydroxy metabolites of eplerenone is strongly correlated with CYP3A activity. nih.gov Further investigations using cDNA-expressed human CYP3A4 and CYP3A5 have shown that while CYP3A4 preferentially forms the 6β-hydroxy metabolite, both enzymes contribute to the formation of the 21-hydroxy metabolite. nih.gov The Vmax/KM ratio for the formation of the 21-hydroxy metabolite is higher for CYP3A5 than for CYP3A4, suggesting a more efficient conversion by CYP3A5. nih.gov

The table below presents kinetic parameters for eplerenone metabolism in human liver microsomes.

| Metabolic Pathway | Vmax (nmol/min/mg) | Km (µM) |

| 6β-hydroxylation | 0.973 | 217 |

| 21-hydroxylation | 0.143 | 211 |

Data from in vitro studies with human liver microsomes. nih.gov

Forced Degradation Studies for Stability Assessment and Degradation Product Profiling

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. Derivatives of this compound have been subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as recommended by the International Council for Harmonisation (ICH) guidelines. ajptonline.comajptonline.com

Spironolactone has been shown to degrade significantly under acidic and basic conditions. ajptonline.comaphp.froup.com In acidic conditions, a major degradation product is formed. oup.com Under basic conditions, the degradation is even more pronounced. ajptonline.com Canrenone is a major degradation product observed under these stressed conditions. aphp.fr Spironolactone is also susceptible to oxidative degradation but is relatively stable under thermal and photolytic stress. aphp.froup.com

Eplerenone also demonstrates significant degradation under acidic and basic stress conditions. researchgate.netakjournals.comnih.gov It is also degraded by oxidation. akjournals.com However, it is found to be stable under thermal and photolytic conditions. akjournals.comnih.gov

A summary of the degradation of spironolactone under various stress conditions is provided in the table below.

| Stress Condition | Degradation of Spironolactone (%) |

| Temperature (60°C – 2 hours) | 15 |

| Photodegradation (UV lamp – 48 hours) | 7 |

| Oxidation (H2O2 30 % - 24 hours) | 12 |

| Acidic (HCl 0,1 M – 48 hours) | 15 |

| Basic (NaOH 0,01 M – 15 minutes) | 11 |

| Neutral pH (5 days) | 12 |

Results from a forced degradation study, optimized to achieve approximately 15% degradation. aphp.fr

Chemical Stability and Reactivity Under Controlled Conditions

The chemical stability of this compound derivatives is influenced by factors such as pH, temperature, and the presence of excipients. The γ-lactone ring present in these compounds is susceptible to hydrolysis, particularly under basic conditions. wikipedia.org

Studies on spironolactone suspensions have shown that they can be chemically stable for extended periods when formulated appropriately. For instance, a compounded suspension of spironolactone was found to retain over 90% of its initial concentration for 90 days when stored at both refrigerated (4°C) and room temperatures (25°C). globalresearchonline.net Another study showed that spironolactone suspensions were stable for at least 60 days at various temperatures (4, 25, and 40°C). ub.edu The pH of the formulation is a critical factor, with a pH of 4.5 being reported as optimal for spironolactone stability. researchgate.net

The reactivity of these compounds is also a key consideration. The lactone ring can undergo hydrolysis, and the thioacetyl group in spironolactone is a site for metabolic reactions. The stability of the molecule is crucial for maintaining its therapeutic efficacy.

The table below shows the chemical stability of a compounded spironolactone suspension over 90 days.

| Storage Condition | Closure | Initial Concentration (%) | Final Concentration (%) |

| 25°C | PET | 100 | >93 |

| 25°C | Amber Glass | 100 | 100 |

| 4°C | PET | 100 | 100 |

| 4°C | Amber Glass | 100 | 100 |

Data from a 90-day stability study of a 5 mg/mL spironolactone suspension. globalresearchonline.net

Analytical and Characterization Methodologies for 3 Oxopregn 4 Ene 21,17 Carbolactone Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of "3-Oxopregn-4-ene-21,17-carbolactone". These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the complex steroidal framework of "this compound". Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework. In related spirostane-type steroidal sapogenins, ¹H NMR chemical shifts of the geminal protons of the oxymethylene group (H₂-26) are used to determine the stereochemistry at the C-25 position. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for assigning specific proton and carbon signals and establishing connectivity within the molecule, which is vital for distinguishing between isomers. mdpi.comnih.gov For steroidal spirolactones, specific proton and carbon chemical shifts provide a fingerprint for the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in "this compound". The IR spectrum of a related compound, progesterone (B1679170), shows characteristic absorption bands for the carbonyl (C=O) groups and the carbon-carbon double bond (C=C) in the α,β-unsaturated ketone system. nih.govchemicalbook.comnihs.go.jpresearchgate.net For "this compound", characteristic peaks would be expected for the γ-lactone ring and the ketone. The stretching vibration for the C=O of the conjugated ketone typically appears around 1670 cm⁻¹, while the C=O stretch of the γ-lactone is expected at a higher wavenumber, approximately 1770 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of "this compound", further confirming its structure. Techniques like electrospray ionization (ESI) are often coupled with high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which aids in determining the elemental composition. nih.gov The fragmentation pattern observed in the MS/MS spectrum can reveal structural details of the steroidal backbone and the lactone ring. For instance, in the analysis of spironolactone (B1682167) and its metabolites, derivatization has been employed to improve ionization and limit in-source fragmentation, leading to clearer mass spectra. nih.govaminer.orgresearchgate.net

Table 1: Key Spectroscopic Data for Structurally Related Steroidal Lactones

| Technique | Analyte Class | Key Observations |

| ¹H & ¹³C NMR | Spirostane-type Steroids | Determination of stereochemistry at C-25 based on chemical shifts of H₂-26. nih.gov |

| 2D NMR | Steroidal Saponins | Assignment of proton and carbon signals and establishment of molecular connectivity. mdpi.comnih.gov |

| IR Spectroscopy | Progesterone Derivatives | Characteristic C=O stretching for conjugated ketones (~1670 cm⁻¹) and γ-lactones (~1770 cm⁻¹). nih.govchemicalbook.com |

| Mass Spectrometry | Spironolactone Metabolites | Accurate mass determination and fragmentation patterns for structural confirmation. nih.govnih.gov |

High-Resolution Chromatographic Separation and Quantification Methods (e.g., HPLC, UPLC, HPTLC)

Chromatographic techniques are essential for separating "this compound" from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of steroids. For the related compound spironolactone, various reversed-phase HPLC methods have been developed for its determination in pharmaceutical formulations and biological samples. nih.govijpsr.comoatext.comajptonline.com These methods typically utilize a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. oatext.comajptonline.com Detection is commonly performed using a UV detector. ijpsr.com The development of HPLC methods for "this compound" would likely follow similar principles.

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the analysis of multiple steroid hormones in complex biological matrices like serum and tissue. youtube.comfrontiersin.orgmdpi.com This approach allows for the separation of isobaric steroid hormones, which is crucial for accurate quantification.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a valuable technique for the qualitative and quantitative analysis of steroids. nih.govresearchgate.netsigmaaldrich.comnih.gov It offers the advantage of analyzing multiple samples simultaneously. For the analysis of steroidal lactones from plant extracts, HPTLC methods have been developed using silica (B1680970) gel plates and a suitable solvent system for separation. researchgate.netnih.gov Densitometric scanning is then used for quantification. researchgate.net

Table 2: Exemplary Chromatographic Conditions for Related Steroids

| Technique | Analyte | Stationary Phase | Mobile Phase | Detection |

| HPLC | Spironolactone | C8 (5 µm, 2.50×4.60 mm) | ACN: 0.025 M KH₂PO₄ (60:40, v/v), pH 3.49 | DAD at 235 nm oatext.com |

| UPLC-MS/MS | 19 Steroid Hormones | ACQUITY UPLC BEH C18 | Gradient elution | Xevo TQ-XS Tandem MS |

| HPTLC | Spironolactone | Silica gel HPTLC F₂₅₄ | Ethyl acetate-triethylamine-acetic acid (9:0.7:0.5, by volume) | UV at 254 nm nih.gov |

Determination of Purity and Impurity Profiling

Ensuring the purity of "this compound" is critical for reliable research outcomes. Impurity profiling involves the identification and quantification of any unintended substances.

The analytical methods described in section 6.2, particularly HPLC and UPLC, are the primary tools for purity assessment. ijpsr.com By developing a validated stability-indicating HPLC method, potential impurities and degradation products can be separated from the main compound. Forced degradation studies are often performed to generate potential impurities and to demonstrate the specificity of the analytical method. ijpsr.com

In the context of the related compound spironolactone, several impurities have been identified and characterized using various chromatographic and spectroscopic techniques. nih.govpharmaffiliates.comnih.govpharmaffiliates.comveeprho.com These impurities can arise from the synthesis process or from degradation. The identification of these impurities often requires isolation by preparative chromatography followed by structural elucidation using NMR and MS. nih.govnih.gov

Chiral Separation and Enantiomeric Purity Assessment

"this compound" possesses multiple chiral centers, leading to the possibility of various stereoisomers. The assessment of enantiomeric purity is crucial as different enantiomers can exhibit distinct biological activities.

Chiral chromatography is the most common approach for separating enantiomers. nih.govwvu.eduresearchgate.netntu.edu.sg This can be achieved using a chiral stationary phase (CSP) in HPLC. ntu.edu.sgrsc.org The choice of the CSP and the mobile phase is critical for achieving successful separation. For example, polysaccharide-based chiral selectors are widely used in HPLC for the separation of enantiomers.

Alternatively, chiral derivatizing agents (CDAs) can be used to convert the enantiomers into diastereomers, which can then be separated on a non-chiral column. ntu.edu.sg The diastereomers will have different physical properties and thus different retention times. NMR spectroscopy can also be used in conjunction with chiral derivatizing agents to determine enantiomeric purity. ntu.edu.sg While specific methods for "this compound" are not widely published, the principles of chiral separation developed for other chiral drugs would be applicable. nih.govwvu.eduresearchgate.netrsc.org

Theoretical and Computational Studies on 3 Oxopregn 4 Ene 21,17 Carbolactone

Molecular Docking and Molecular Dynamics Simulations with Steroid Receptors

Theoretical and computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, have been pivotal in elucidating the interactions between 3-oxopregn-4-ene-21,17-carbolactone, also known as spironolactone (B1682167), and various steroid receptors. These in silico methods provide detailed insights into the binding mechanisms at an atomic level. nih.gov

Molecular docking studies have been employed to predict the binding poses of spironolactone and its derivatives within the ligand-binding domains (LBDs) of steroid receptors, primarily the mineralocorticoid receptor (MR). nih.gov These studies have identified key amino acid residues that are crucial for the binding and antagonistic activity of spironolactone. For instance, within the MR LBD, residues such as Gln776 and Arg817 have been shown to form important hydrogen bonds with the ligand. nih.govnih.gov The C7-substituent of spironolactone analogues is accommodated within the LBD, with residues like Met852 playing a role in this interaction. nih.gov

Molecular dynamics simulations offer a dynamic perspective on the ligand-receptor interactions over time, assessing the stability of the complex. nih.gov MD simulations have revealed that the binding of antagonists like spironolactone induces a conformation in the MR LBD that is transcriptionally silent. nih.gov Movement in helix 12 of the receptor has been observed, which is consistent with an antagonistic mechanism. nih.gov Interestingly, the interaction between the ligand's A-ring ketone and Arg817 can be transient. In the native human MR, this interaction can be lost, leading to conformational changes in helix 5. pnas.org The stability of hydrogen bond formation appears to be more prominent for endogenous agonists compared to antagonists like spironolactone. nih.gov

The antagonistic nature of spironolactone at the MR is largely attributed to the inability of the C17 γ-lactone ring to establish a strong contact with Asn770, a residue critical for agonistic activity. nih.gov This steric hindrance prevents the receptor from adopting an active conformation, thereby inhibiting the recruitment of co-regulators. nih.gov

Spironolactone also exhibits affinity for other steroid receptors, such as the progesterone (B1679170) and androgen receptors, which contributes to its side effects. nih.gov Computational studies have also explored these interactions to understand the basis of its selectivity and to guide the design of more specific MR antagonists. nih.gov

| Receptor | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Mineralocorticoid Receptor (MR) | Gln776, Arg817, Asn770, Met852 | Hydrogen Bonding, Steric Hindrance, van der Waals Contacts |

| Androgen Receptor (AR) | - | - |

| Progesterone Receptor (PR) | - | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure and intrinsic reactivity of this compound. These methods, such as Density Functional Theory (DFT), can be used to calculate various molecular properties that govern the molecule's behavior and interaction with biological targets.

Through quantum chemical methods, the three-dimensional structure of spironolactone can be optimized, and its electronic properties, such as the distribution of charges and molecular orbitals, can be determined. researchgate.netarxiv.orgdtic.mil The calculated molecular structure can be compared with experimental data from techniques like X-ray crystallography. acs.org

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides information about the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity.

Furthermore, quantum chemical calculations can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). The negative potential regions, typically around oxygen atoms, indicate likely sites for hydrogen bond formation with receptor residues.

Conformational Analysis and Stereochemical Modeling of the Carbolactone Ring System

The conformational flexibility of the steroid backbone and the stereochemistry of the carbolactone ring are critical determinants of the biological activity of this compound. Computational conformational analysis and stereochemical modeling are employed to understand these structural features. publichealthtoxicology.com

The five-membered γ-lactone ring at the C17 position is a key structural feature responsible for the antagonistic properties of spironolactone. nih.gov Its specific three-dimensional arrangement, or conformation, influences how the molecule fits into the ligand-binding pocket of the mineralocorticoid receptor. The stereochemistry at C17 is crucial for orienting the lactone ring in a way that sterically hinders the receptor from adopting its active, agonist-bound conformation. nih.gov

Conformational analysis explores the different possible spatial arrangements of the atoms in the molecule, particularly the flexible rings, to identify the most stable, low-energy conformations. publichealthtoxicology.com For spironolactone, the conformation of the A-ring and the orientation of substituents, such as the 7α-thioacetyl group, can also impact its interaction with the receptor. nih.gov Studies have shown that modifications to the steroid skeleton, such as the introduction of a cyclopropane (B1198618) ring, can alter the molecule's conformation and, consequently, its binding affinity and in vivo activity. nih.gov

In Silico Prediction of Interaction Mechanisms and Binding Sites

In silico methods, which encompass molecular docking, molecular dynamics, and quantum chemical calculations, are powerful tools for predicting the interaction mechanisms and identifying the binding sites of this compound with its target receptors. nih.gov These computational predictions provide a rational basis for understanding the structure-activity relationships of spironolactone and its analogues.

The primary predicted mechanism of MR antagonism by spironolactone is the steric clash between its C17-spirolactone group and key amino acid residues, such as Asn770, within the ligand-binding pocket. nih.gov This steric hindrance prevents the proper positioning of helix 12, a crucial step for the recruitment of coactivator proteins and subsequent gene transcription.

In silico models have also been used to identify specific amino acid residues that form the binding site for spironolactone. For the MR, these include residues that form hydrogen bonds, like Gln776 and Arg817, and those that make van der Waals contacts. nih.govnih.gov The identification of these residues is critical for understanding the specificity of spironolactone for the MR over other steroid receptors. nih.gov

Furthermore, these predictive models are instrumental in the design of novel MR antagonists with improved properties. By understanding the detailed interactions between spironolactone and the MR, medicinal chemists can design new molecules with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

| Computational Method | Predicted Interaction/Binding Site Feature | Receptor | Implication |

|---|---|---|---|

| Molecular Docking | Steric hindrance by the C17-spirolactone group. | MR | Prevents the active conformation of the receptor, leading to antagonism. nih.gov |

| Molecular Dynamics | Induces a transcriptionally silent receptor conformation. | MR | Inhibits the recruitment of coactivators. nih.gov |

| Quantum Chemistry | - | - | - |

| Conformational Analysis | Specific orientation of the carbolactone ring. | MR | Crucial for steric hindrance and antagonistic activity. nih.govnih.gov |

常见问题

Q. What are the key synthetic pathways for 3-Oxopregn-4-ene-21,17-carbolactone, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including oxidation, cyclization, and dehydration. For example, oxidation of intermediates with cyclohexanone in the presence of aluminum isopropoxide [(i-PrO)₃Al] and subsequent acid treatment yields the carbolactone backbone . Critical factors include solvent choice (e.g., t-BuOH for dehydrogenation) and temperature control to avoid side reactions, such as over-oxidation or epoxide formation .

Q. How can structural characterization of this compound and its derivatives be performed to resolve ambiguities in stereochemistry?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HRMS). For stereochemical confirmation, X-ray crystallography or NOE (Nuclear Overhauser Effect) experiments are essential, particularly for resolving substituent orientations at positions 7α, 15β, and 16β .

Q. What are the common impurities in this compound synthesis, and how are they identified?

Impurities include hydroxylated by-products (e.g., 7β-hydroxymethyl derivatives) and epoxidated forms (e.g., 11α,12α-epoxy derivatives). Chromatographic methods (HPLC with UV detection) and LC-MS are used for separation and identification. Reference standards, such as ACI 043402, aid in quantification .

Advanced Research Questions

Q. How can researchers optimize analytical methods to distinguish this compound from structurally related steroids like spironolactone or drospirenone?

Develop a validated HPLC-DAD/ELSD protocol with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid). Monitor retention times and UV spectra (e.g., λ = 240 nm for conjugated ketones). Confirm identity via tandem MS to differentiate substituents (e.g., acetylthio vs. dimethylene groups) .

Q. What strategies mitigate contradictions in biological activity data for this compound derivatives across in vitro and in vivo models?

Address discrepancies by standardizing assay conditions (e.g., cell line selection, hormone receptor expression levels). For example, PLHC-1 fish liver cells showed triglyceride accumulation under Drospirenone exposure, but results may vary in mammalian models due to metabolic differences. Use isotopic labeling (³H or ¹⁴C) to track compound distribution and metabolism .

Q. How can computational modeling enhance the design of novel this compound analogs with improved receptor binding affinity?

Apply molecular docking (e.g., AutoDock Vina) to predict interactions with progesterone or mineralocorticoid receptors. Focus on modifying substituents at C-7 and C-17 to optimize steric and electronic complementarity. Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. What experimental approaches resolve conflicting nomenclature or structural assignments in older literature for this compound?

Cross-reference IUPAC guidelines (e.g., 1989 Steroid Nomenclature) to standardize naming. For example, "this compound" is preferred over obsolete terms like "nor" or "homo" lactones. Use spectroscopic data reanalysis (e.g., revisiting archived NMR spectra) to correct historical misassignments .

Methodological Notes

- Data Contradiction Analysis : When conflicting biological or synthetic data arise, employ orthogonal validation (e.g., synthetic replicates, alternative cell models) and meta-analysis of peer-reviewed studies to identify consensus mechanisms .

- Experimental Design : For kinetic studies, use a Doehlert matrix to optimize reaction parameters (temperature, catalyst loading) while minimizing experimental runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。